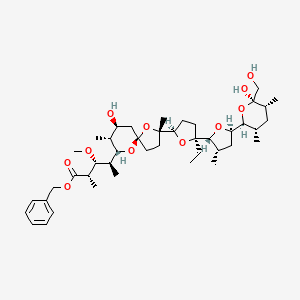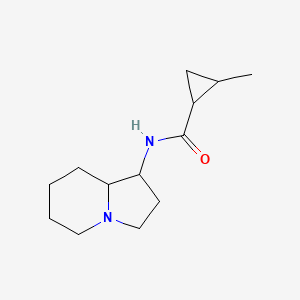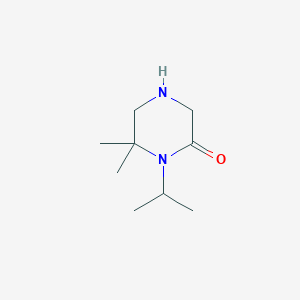
Monensin benzyl ester
Overview
Description
Monensin is a polyether antibiotic isolated from Streptomyces cinnamonensis . It is widely used in ruminant animal feeds . Monensin benzyl ester is a derivative of Monensin . It has been found that monensin-O(4) benzyl ethers showed much higher antibacterial activity than monensin . This can be related to the hydrophobic nature of the benzyl substituent, which improves the solubility of the derivatives of monensin in the bacterial cell membrane .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . This method uses the corresponding alkyl bromides with 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst .Molecular Structure Analysis
Monensin A, also called monensic acid, MONA, or MonH, occurs as a monohydrate with a water molecule complexed inside . The molecule of this ionophore contains six oxygen atoms, five of which may participate in the complexation of cations . Monensin molecule is maintained in a pseudocyclic conformation due to the presence of bifurcated intramolecular hydrogen bonds formed between the carboxyl group on one side of the molecule and two hydroxyl groups on the opposite side .Chemical Reactions Analysis
Monensin A is an ionophore which selectively complexes and transports sodium cation across lipid membranes . The oxygen atoms of the carboxylic acid form two hydrogen bonds to, respectively, the oxygen atoms O-10 and O-11 at the other end of the carbon chain , locking the conformation of the ligand into place around the cation .Physical And Chemical Properties Analysis
The chain lengths of esters are so great that far too many hydrogen bonds between water molecules must be broken; this is not an energetically profitable arrangement .Scientific Research Applications
Complex Formation with Monovalent Metal Cations
Monensin A benzyl ester (MON3) has been synthesized and its ability to form complexes with Li+, Na+, and K+ cations has been studied extensively. MON3 exhibits a preference for forming stable complexes with Na+ cations, indicating a specific interaction with sodium ions. This complex formation is significant in the study of the structural and functional roles of these cations in biological systems (Huczyński et al., 2006).
Complex Formation with Divalent Cations
The ability of benzyl ester of monensin A (MON3) to form complexes with divalent cations such as Mg2+, Ca2+, Sr2+, and Ba2+ has been studied. These complexes have important implications for understanding the interaction of MON3 with divalent cations, which are crucial in various biochemical and physiological processes (Huczyński et al., 2008).
Role in Sodium Ion Selective Electrodes
Monensin derivatives have been synthesized and evaluated for their usefulness as active compounds for Na+-selective poly(vinyl chloride)(PVC)-matrix membrane electrodes. These electrodes, based on monensin ester derivatives, exhibit high Na+-selectivity and are capable of determining Na+-concentration in serum. This highlights the potential application of MON3 in the development of sensitive and selective ion-selective electrodes for monitoring sodium levels in various samples (Tohda et al., 1990).
Mechanism of Action
Monensin A is an ionophore related to the crown ethers with a preference to form complexes with monovalent cations such as: Li+, Na+, K+, Rb+, Ag+, and Tl+ . Monensin A is able to transport these cations across lipid membranes of cells in an electroneutral (i.e., non-depolarizing) exchange, playing an important role as an Na+/H+ antiporter .
Safety and Hazards
Future Directions
Monensin exhibits a broad spectrum activity against opportunistic pathogens of humans such as bacteria, virus, fungi, and parasites in both drug-sensitive and resistant strains . It can selectively kill pathogens with negligible toxic effect on mammalian cells . Therefore, the therapeutic potential of monensin as a new broad-spectrum anti-microbial agent warrants further studies for clinical use .
properties
IUPAC Name |
benzyl (2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O11/c1-10-41(38-26(3)21-33(50-38)35-25(2)20-27(4)43(47,24-44)53-35)17-16-34(51-41)40(8)18-19-42(54-40)22-32(45)28(5)37(52-42)29(6)36(48-9)30(7)39(46)49-23-31-14-12-11-13-15-31/h11-15,25-30,32-38,44-45,47H,10,16-24H2,1-9H3/t25-,26-,27+,28+,29-,30-,32-,33+,34+,35-,36+,37-,38+,40-,41-,42+,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAJAZLXRQBPGT-MHQIPXBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OCC4=CC=CC=C4)OC)C)O)C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)OCC4=CC=CC=C4)OC)C)O)C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monensin benzyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)



![Methyl 4-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1489444.png)


![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)



![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)
![2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide](/img/structure/B1489458.png)
